6'-Chloro-3-(trifluoromethyl)-[2,3'-bipyridin]-5'-amine
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Overview
Description
6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine is a compound that belongs to the class of bipyridines, which are characterized by the presence of two pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process involving the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine, followed by vapor-phase fluorination . This method ensures high yield and purity, which are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a bipyridine oxide, while reduction may produce a bipyridine amine .
Scientific Research Applications
6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, making it effective in modulating biological pathways . The exact pathways involved depend on the specific application, but they often include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-(trifluoromethyl)pyridine: Similar in structure but differs in the position of the chlorine and trifluoromethyl groups.
Fluazifop-butyl: Contains a trifluoromethyl group and is used in agrochemicals.
Uniqueness
6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and biological activities.
Properties
CAS No. |
573680-74-7 |
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Molecular Formula |
C11H7ClF3N3 |
Molecular Weight |
273.64 g/mol |
IUPAC Name |
2-chloro-5-[3-(trifluoromethyl)pyridin-2-yl]pyridin-3-amine |
InChI |
InChI=1S/C11H7ClF3N3/c12-10-8(16)4-6(5-18-10)9-7(11(13,14)15)2-1-3-17-9/h1-5H,16H2 |
InChI Key |
NSJFQEHMADMOAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=C(N=C2)Cl)N)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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